

3-Ethyl-3-methylheptane: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **3-Ethyl-3-methylheptane**

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An In-depth Whitepaper on a Volatile Organic Compound of Interest

Abstract

This technical guide provides a comprehensive overview of **3-Ethyl-3-methylheptane**, a branched-chain alkane and a notable volatile organic compound (VOC). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, spectroscopic data, synthesis, and analytical methods. Furthermore, it explores its environmental fate and potential metabolic pathways, providing a foundational understanding for its application in various research contexts. All quantitative data is presented in structured tables for clarity, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate logical workflows and reaction pathways, adhering to specified presentation standards.

Introduction

3-Ethyl-3-methylheptane ($C_{10}H_{22}$) is a saturated hydrocarbon belonging to the family of branched alkanes.^[1] Its structure features a seven-carbon heptane backbone with an ethyl and a methyl group attached to the third carbon atom.^[2] As a volatile organic compound (VOC), it contributes to atmospheric chemistry and has potential implications for environmental science and human health.^[2] In the context of chemical research, it serves as a reference compound for studying hydrocarbon behavior and reactivity. For professionals in drug development, understanding the metabolic fate of structurally related compounds can provide insights into the metabolism of novel drug candidates containing branched alkyl moieties.^[2] This guide aims

to consolidate the available technical information on **3-Ethyl-3-methylheptane** to support its use in research and development.

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of **3-Ethyl-3-methylheptane** are crucial for its handling, characterization, and application in experimental settings.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **3-Ethyl-3-methylheptane** is presented in Table 1.

Property	Value	Reference
Molecular Formula	$C_{10}H_{22}$	[1]
Molecular Weight	142.28 g/mol	[1]
CAS Number	17302-01-1	[1]
Appearance	Colorless to almost colorless clear liquid	
Boiling Point	164-165 °C at 760 mmHg	[3]
Vapor Pressure	2.607 mmHg @ 25 °C (estimated)	[3]
Density	0.75 g/cm ³	
logP (o/w)	5.548 (estimated)	[3]
Water Solubility	0.9675 mg/L @ 25 °C (estimated)	[3]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of **3-Ethyl-3-methylheptane**. Key data from various spectroscopic techniques are summarized in Table 2.

Spectroscopic Technique	Key Data and Observations
¹³ C NMR	Chemical shifts (ppm): 36.6 (C), 32.2 (CH ₂), 29.8 (CH ₂), 25.4 (CH ₃), 23.3 (CH ₂), 14.3 (CH ₃), 8.1 (CH ₃).
¹ H NMR	Provides characteristic signals for the different types of protons in the molecule, including the methyl, ethyl, and heptane chain protons.
Infrared (IR) Spectroscopy	Shows characteristic C-H stretching and bending vibrations for alkanes.
Mass Spectrometry (MS)	Molecular ion peak (M ⁺) at m/z 142. Key fragment ions can be observed corresponding to the loss of alkyl groups.

Synthesis and Analysis

The synthesis and analysis of **3-Ethyl-3-methylheptane** require specific experimental protocols to ensure purity and accurate quantification.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a general procedure for the synthesis of **3-Ethyl-3-methylheptane** from 3-chloro-3-methylheptane and ethylmagnesium bromide, a common Grignard reagent.

Materials:

- 3-chloro-3-methylheptane
- Magnesium turnings
- Ethyl bromide
- Anhydrous diethyl ether
- Dry glassware (oven-dried)

- Inert atmosphere (Nitrogen or Argon)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is initiated when bubbling is observed. Maintain a gentle reflux by controlling the addition rate.
- Reaction with Alkyl Halide: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Slowly add a solution of 3-chloro-3-methylheptane in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
- Work-up: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by fractional distillation.

Caption: Workflow for the synthesis of **3-Ethyl-3-methylheptane**.

Experimental Protocol: GC-MS Analysis

This protocol provides a general method for the analysis of **3-Ethyl-3-methylheptane** in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Columns:

- Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

- Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent non-polar column.

GC Conditions:

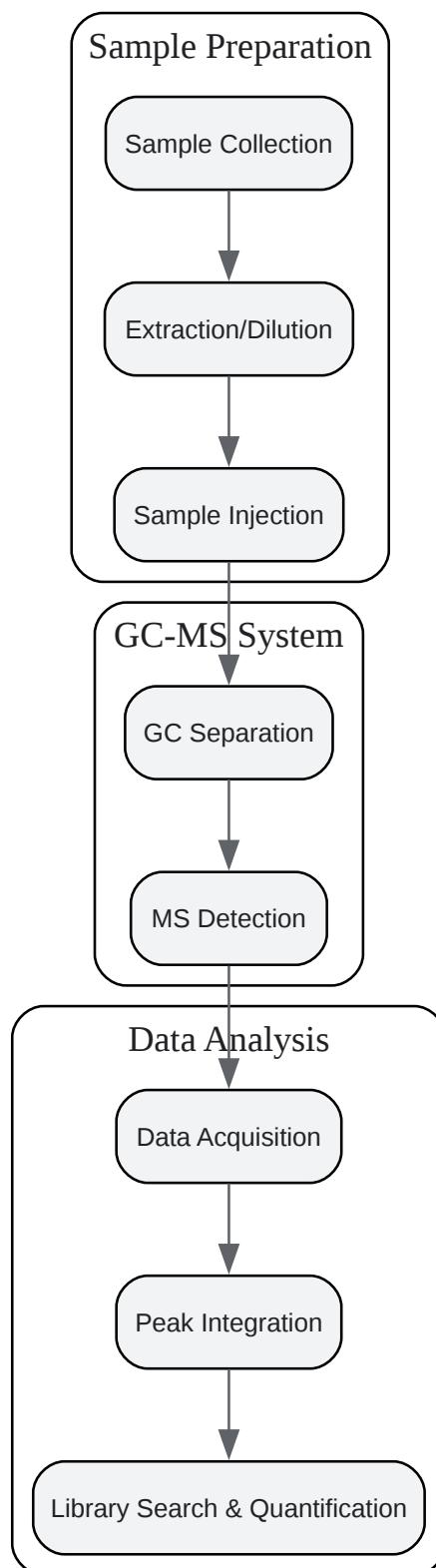
- Injector Temperature: 250 °C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 200 °C.
 - Hold at 200 °C for 5 minutes.

MS Conditions:

- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-300.

Sample Preparation:

- For liquid samples, dilute in a suitable volatile solvent (e.g., hexane or pentane).
- For biological or environmental samples, a sample extraction and clean-up procedure such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary.



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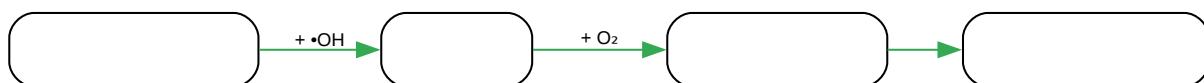
Caption: General workflow for GC-MS analysis.

Role as a Volatile Organic Compound (VOC)

As a VOC, **3-Ethyl-3-methylheptane** can be released into the atmosphere from various sources, including industrial processes and fuel evaporation.

Atmospheric Fate

The primary atmospheric removal process for **3-Ethyl-3-methylheptane** is its reaction with hydroxyl ($\cdot\text{OH}$) radicals. This reaction initiates a series of complex photochemical reactions that can contribute to the formation of ground-level ozone and secondary organic aerosols. The general pathway involves the abstraction of a hydrogen atom by the $\cdot\text{OH}$ radical, forming an alkyl radical, which then reacts with molecular oxygen to form an alkyl peroxy radical.



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Caption: Atmospheric reaction pathway of **3-Ethyl-3-methylheptane**.

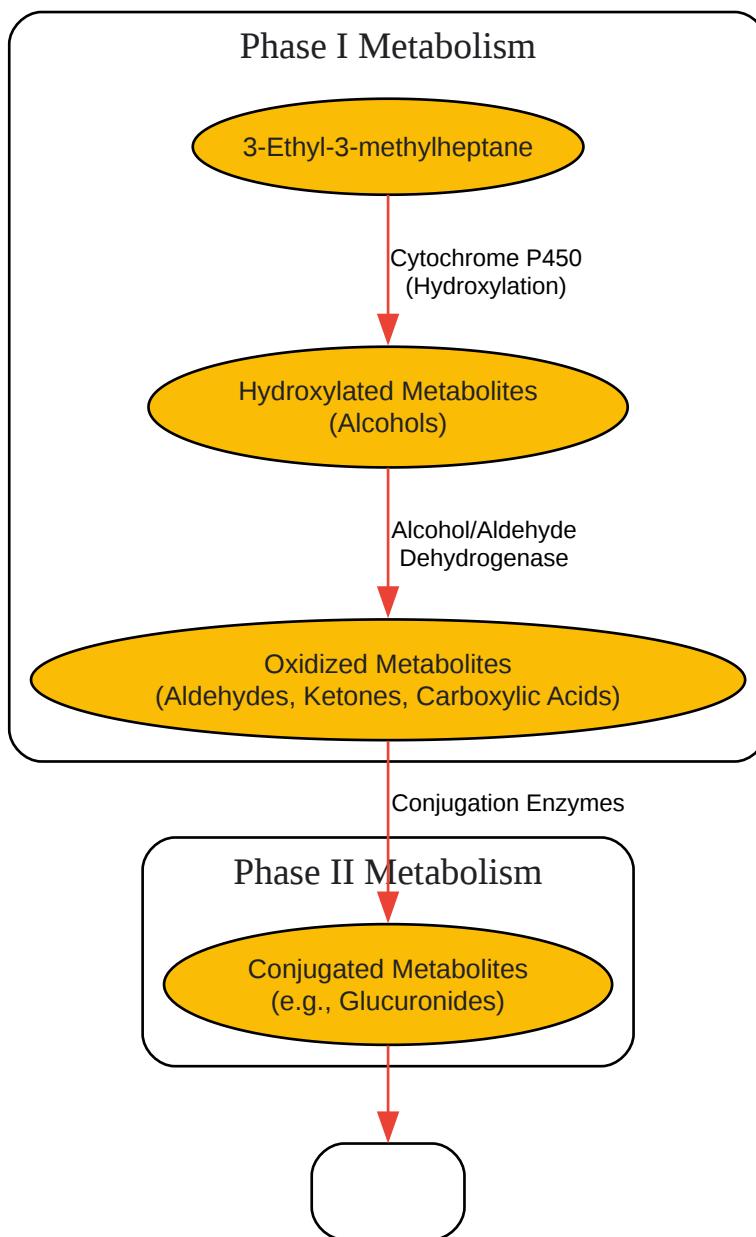
Biological Significance and Metabolism

While specific toxicological and metabolic studies on **3-Ethyl-3-methylheptane** are limited, its biological fate can be inferred from studies on other branched-chain alkanes.

Potential Metabolic Pathways

The metabolism of alkanes in mammals is primarily mediated by the cytochrome P450 (CYP) family of enzymes, which are abundant in the liver.^[4] These enzymes catalyze the hydroxylation of C-H bonds, converting the non-polar alkane into a more water-soluble alcohol, which can then be further metabolized and excreted.

For **3-Ethyl-3-methylheptane**, hydroxylation can occur at various positions along the carbon skeleton. The regioselectivity of this reaction is influenced by the specific CYP isozyme involved and the steric accessibility of the C-H bonds. The resulting alcohols can undergo further oxidation to aldehydes, ketones, or carboxylic acids, followed by conjugation reactions (e.g., glucuronidation) to facilitate elimination from the body.



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Caption: Inferred metabolic pathway of **3-Ethyl-3-methylheptane**.

Safety and Handling

Proper safety precautions are essential when handling **3-Ethyl-3-methylheptane** due to its flammability and potential health hazards.

Hazard Identification and Safety Precautions

A summary of the key safety information for **3-Ethyl-3-methylheptane** is provided in Table 3.

Hazard Class	GHS Pictogram	Hazard Statement	Precautionary Statement
Flammable Liquids		H226: Flammable liquid and vapor.	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Aspiration Hazard	स्वास्थ्य खतरा	H304: May be fatal if swallowed and enters airways.	P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P331: Do NOT induce vomiting.

Handling and Storage:

- Handle in a well-ventilated area.
- Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
- Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.

Conclusion

This technical guide has provided a detailed overview of **3-Ethyl-3-methylheptane**, a volatile organic compound with relevance in various scientific disciplines. The compilation of its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis serves as a valuable resource for researchers. While specific biological data for this compound is scarce, the inferred metabolic pathways based on related branched-chain alkanes offer a rational starting point for toxicological and drug metabolism studies. The information presented herein is intended to facilitate further research and a deeper

understanding of the role and behavior of **3-Ethyl-3-methylheptane** in both environmental and biological systems.

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